8-Fluoro-4-hydroxyquinoline

Vue d'ensemble

Description

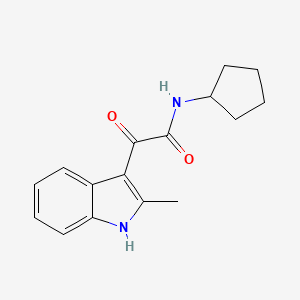

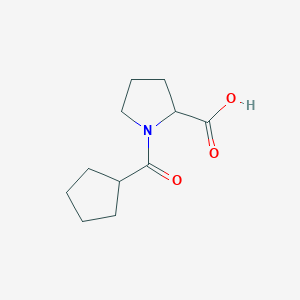

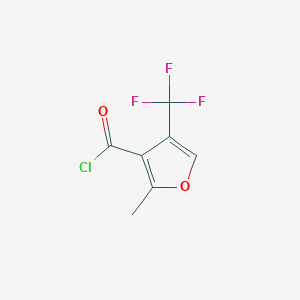

8-Fluoro-4-hydroxyquinoline is a compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 g/mol . The compound is also known by other names such as 8-Fluoroquinolin-4-ol and 8-Fluoroquinolin-4 (1H)-one .

Synthesis Analysis

The synthesis of 8-Fluoro-4-hydroxyquinoline has been described in various studies . One method involves the use of ETHYL 1,4-DIHYDRO-8-FLUORO-4-OXOQUINOLINE-3-CARBOXYLATE as a raw material .

Molecular Structure Analysis

The IUPAC name for 8-Fluoro-4-hydroxyquinoline is 8-fluoro-1H-quinolin-4-one . The InChI string is InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) . The Canonical SMILES representation is C1=CC2=C(C(=C1)F)NC=CC2=O .

Chemical Reactions Analysis

While specific chemical reactions involving 8-Fluoro-4-hydroxyquinoline are not detailed in the retrieved sources, compounds containing the 8-hydroxyquinoline moiety are known to undergo numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .

Physical And Chemical Properties Analysis

8-Fluoro-4-hydroxyquinoline has a melting point of 278-282 °C and a predicted boiling point of 316.6±22.0 °C . The compound has a predicted density of 1.366±0.06 g/cm3 . It is a solid at room temperature .

Applications De Recherche Scientifique

Antibacterial Activity

Fluoroquinolones, a family of compounds that includes 8-Fluoroquinolin-4-ol, are known for their broad spectrum of antibacterial activity . They inhibit bacterial DNA-gyrase, which is essential for bacteria reproduction . This makes them effective against many strains of bacteria, including those resistant to other classes of antibacterials .

Antineoplastic Activity

The quinoline skeleton, which is part of 8-Fluoroquinolin-4-ol, has been used in the synthesis of antineoplastic drugs . These drugs, such as Brequinar® and its analogs, have proven useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .

Antimalarial Activity

Fluoroquinolines, including 8-Fluoroquinolin-4-ol, have been used in the search for synthetic antimalarial drugs . For example, fluoroquine and mefloquine are two such drugs that have been developed .

Enzyme Inhibition

Many synthetic quinolines, including 8-Fluoroquinolin-4-ol, have been found to inhibit various enzymes . This property enhances their biological activity and makes them useful in a variety of applications .

Use in Agriculture

A number of fluorinated quinolines, including 8-Fluoroquinolin-4-ol, have found application in agriculture . Their unique properties make them effective in controlling various diseases in crops .

Use in Material Science

8-Fluoroquinolin-4-ol is a versatile chemical compound used extensively in scientific research. It possesses unique properties that make it a valuable tool in material science, enabling breakthroughs in various fields.

Use in Liquid Crystals

Fluorinated quinolines, including 8-Fluoroquinolin-4-ol, have been used as components for liquid crystals . Their unique properties make them suitable for this application .

Use in Metal Complexes

The formation of complexes of fluoroquinolones, including 8-Fluoroquinolin-4-ol, with metals has been considered . These complexes have potential applications in various fields .

Safety and Hazards

Orientations Futures

Compounds containing the 8-hydroxyquinoline moiety, such as 8-Fluoro-4-hydroxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .

Mécanisme D'action

Target of Action

The primary targets of 8-Fluoroquinolin-4-ol are currently unknown. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities . .

Mode of Action

As a fluoroquinoline derivative, it may share some of the mechanisms of other fluoroquinolines, which typically act by inhibiting bacterial DNA-gyrase . .

Biochemical Pathways

Fluoroquinolines are known to interfere with bacterial DNA replication by inhibiting DNA-gyrase , but it is unclear if 8-Fluoroquinolin-4-ol has the same effect

Result of Action

Given its structural similarity to other fluoroquinolines, it may have antibacterial properties . .

Propriétés

IUPAC Name |

8-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTELWJVKZKSAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978907 | |

| Record name | 8-Fluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-4-hydroxyquinoline | |

CAS RN |

63010-71-9 | |

| Record name | 8-Fluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

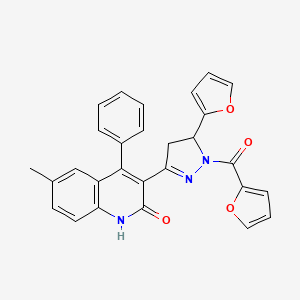

![2-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378545.png)

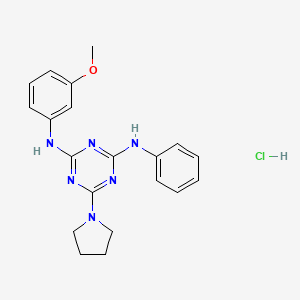

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2378550.png)

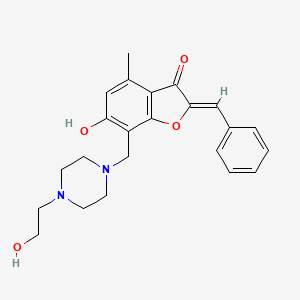

![4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2378557.png)